![molecular formula C12H18N2O4 B1434890 methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate CAS No. 1803593-90-9](/img/structure/B1434890.png)
methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate
Übersicht
Beschreibung
Methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate: is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyclopenta[d][1,2]oxazole ring system with a morpholin-4-yl group and a carboxylate ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, starting with the formation of the cyclopenta[d][1,2]oxazole ring. One common approach is the cyclization of a suitable precursor containing the morpholin-4-yl group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Typical reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed: : The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: : Potential medicinal applications include the development of new pharmaceuticals. Its structural features may make it suitable for targeting specific biological receptors or enzymes.
Industry: : In the industrial sector, this compound could be used in the production of advanced materials or as a component in chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Compounds with similar structures include other oxazole derivatives and morpholine-containing compounds.
Uniqueness: : What sets methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate apart is its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties.
Eigenschaften
IUPAC Name |
methyl 6a-morpholin-4-yl-3a,4,5,6-tetrahydrocyclopenta[d][1,2]oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-16-11(15)10-9-3-2-4-12(9,18-13-10)14-5-7-17-8-6-14/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBGHHXJQLYNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2(C1CCC2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


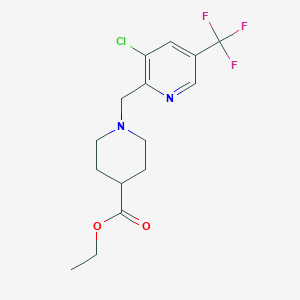
![N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1434809.png)
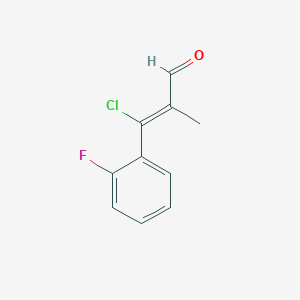
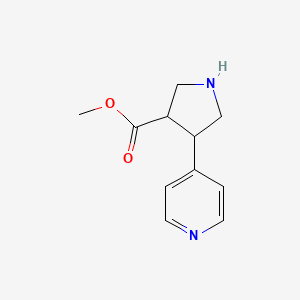
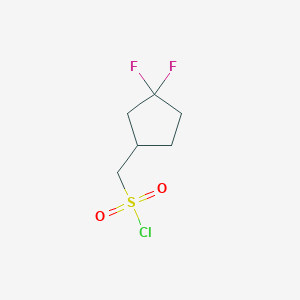
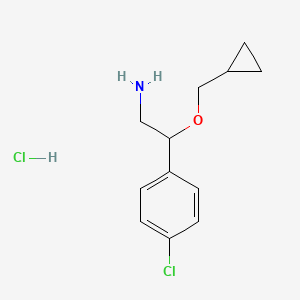
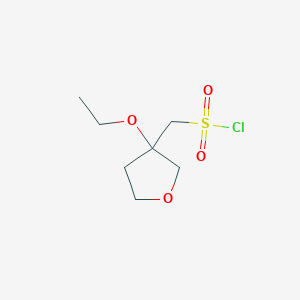

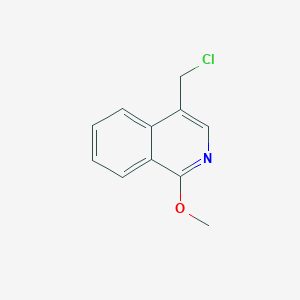
![1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B1434822.png)
![ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride](/img/structure/B1434823.png)
![3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride](/img/structure/B1434828.png)
![Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1434829.png)
![[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1434830.png)
